(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
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Description
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid is a useful research compound. Its molecular formula is C28H23NO5 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
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Biological Activity
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid (CAS No. 1217649-42-7) is a non-natural amino acid derivative notable for its potential applications in medicinal chemistry and peptide synthesis. This compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in the synthesis of peptides and proteins.
The molecular formula of this compound is C24H23NO5, with a molecular weight of 403.43 g/mol. It is typically stored at temperatures between 2°C and 8°C to maintain stability.
Property | Value |
---|---|
Molecular Formula | C24H23NO5 |
Molecular Weight | 403.43 g/mol |
CAS Number | 1217649-42-7 |
Storage Conditions | Sealed, dry, 2-8°C |
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
A study investigated the antimicrobial properties of various derivatives related to this compound. It was found that certain derivatives exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for some derivatives was as low as 64 µg/mL against Candida albicans and 128 µg/mL against Staphylococcus aureus .
Peptide Synthesis
The Fmoc group in this compound allows it to be utilized as a protecting group in peptide synthesis. This is crucial for the stepwise assembly of peptides, particularly in solid-phase peptide synthesis (SPPS). The use of Fmoc protects the amino group during coupling reactions, facilitating the selective addition of amino acids .
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects. These effects are hypothesized to be mediated through modulation of neurotransmitter systems or by reducing oxidative stress within neuronal cells .
Case Studies
- Synthesis and Characterization : A research team synthesized this compound using a modified protocol that improved yield and purity compared to traditional methods. The characterization involved NMR and mass spectrometry, confirming the structure and purity levels suitable for biological testing .
- In Vivo Studies : In vivo studies are ongoing to evaluate the efficacy of this compound in animal models of neurodegenerative diseases. Early results indicate potential benefits in cognitive function preservation .
Properties
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO5/c30-26(27(31)32)25(19-14-13-17-7-1-2-8-18(17)15-19)29-28(33)34-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-26,30H,16H2,(H,29,33)(H,31,32)/t25-,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRSSKRYMVZCSB-CLJLJLNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654726 |
Source
|
Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217655-36-1 |
Source
|
Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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